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Compound of Interest

Compound Name: 5-cyanopentanamide

Cat. No.: B041375 Get Quote

Spectroscopic Data of 5-Cyanopentanamide: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
cyanopentanamide. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data,

alongside comparative experimental data for structurally related compounds, namely

adipamide and adiponitrile, to offer valuable reference points for Infrared (IR) spectroscopy and

Mass Spectrometry (MS). Detailed experimental protocols for acquiring these types of

spectroscopic data are also provided.

Predicted Spectroscopic Data for 5-
Cyanopentanamide
As experimental spectroscopic data for 5-cyanopentanamide is not readily available in public

databases, the following NMR data has been generated using validated online prediction tools.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-cyanopentanamide in CDCl₃ would likely exhibit the

following signals:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 5.6 - 6.0 Broad Singlet 1H -NH₂ (one proton)

~ 5.4 - 5.8 Broad Singlet 1H -NH₂ (second proton)

~ 2.35 Triplet 2H -CH₂-CN

~ 2.25 Triplet 2H -CH₂-CONH₂

~ 1.70 Multiplet 4H -CH₂-CH₂-

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 5-cyanopentanamide in CDCl₃ would likely show the

following peaks:

Chemical Shift (ppm) Assignment

~ 175 C=O (Amide)

~ 119 C≡N (Nitrile)

~ 35 -CH₂-CONH₂

~ 25 -CH₂-CH₂-

~ 24 -CH₂-CH₂-

~ 17 -CH₂-CN

Comparative Spectroscopic Data
To provide context for the expected IR and Mass Spectra of 5-cyanopentanamide, data for the

structurally similar molecules adipamide and adiponitrile are presented below.

Infrared (IR) Spectroscopy
The IR spectrum of 5-cyanopentanamide is expected to show characteristic absorptions for

both the amide and nitrile functional groups.
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Functional Group
Adipamide
(Expected Range)

Adiponitrile
(Experimental)

5-
Cyanopentanamide
(Expected)

N-H Stretch (Amide)
3350-3180 cm⁻¹

(strong, broad)
N/A

~3350-3180 cm⁻¹

(strong, broad)

C≡N Stretch (Nitrile) N/A
~2247 cm⁻¹ (sharp,

medium)

~2247 cm⁻¹ (sharp,

medium)

C=O Stretch (Amide) ~1640 cm⁻¹ (strong) N/A ~1640 cm⁻¹ (strong)

N-H Bend (Amide) ~1620 cm⁻¹ (medium) N/A ~1620 cm⁻¹ (medium)

Mass Spectrometry (MS)
The mass spectrum of 5-cyanopentanamide (Molecular Weight: 126.16 g/mol ) would be

expected to show a molecular ion peak and characteristic fragmentation patterns.

Compound Molecular Ion (M⁺) Key Fragment Ions

Adipamide m/z 144
m/z 127, 113, 98, 85, 72, 59,

44

Adiponitrile m/z 108 m/z 81, 68, 54, 41

5-Cyanopentanamide

(Predicted)
m/z 126

Fragmentation would likely

involve loss of NH₂, CO, and

cleavage of the alkyl chain.

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for organic compounds

like 5-cyanopentanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include the number of scans, relaxation delay, and spectral width.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A larger number of scans is usually required due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty ATR crystal.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques

like Electrospray Ionization (ESI) can be used.

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or ESI.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.

Detection: The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and

identify fragment ions to aid in structure elucidation.

Visualizations
Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [spectroscopic data for 5-cyanopentanamide (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041375#spectroscopic-data-for-5-
cyanopentanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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